methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Aromatic Substitution: The aromatic substituents, such as the 2-chlorophenyl and 3,4-dimethylphenyl groups, are introduced through nucleophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups will yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-N-phenylsulfamoyl)thiophene-2-carboxylate: Similar structure but lacks the 3,4-dimethyl substitution.
Methyl 3-(N-(2-((2-bromophenyl)amino)-2-oxoethyl)-N-(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate lies in its specific combination of functional groups and aromatic substituents, which may confer unique binding properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[[2-(2-chloroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-14-8-9-16(12-15(14)2)25(13-20(26)24-18-7-5-4-6-17(18)23)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMUMAHEJDSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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